molecular formula C11H17F3O2 B13850725 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester

3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester

Cat. No.: B13850725
M. Wt: 238.25 g/mol
InChI Key: GMEXUMADNWIVMY-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester (CAS 2115805-29-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H17F3O2 and a molecular weight of 238.25 g/mol, this ester is a valuable synthetic intermediate in medicinal chemistry and drug discovery . The incorporation of the trifluoromethyl group is a cornerstone strategy in modern drug design, as it profoundly influences the biological and physicochemical properties of lead compounds . This group is known to enhance metabolic stability by forming strong carbon-fluorine bonds, increase lipophilicity to improve membrane permeability, and act as a bioisostere to fine-tune binding affinity and selectivity for biological targets . As such, this compound serves as a critical building block for researchers synthesizing and optimizing novel bioactive molecules, particularly those targeting central nervous system disorders or chronic pain pathways, where trifluoromethylated cyclohexane derivatives have shown significant therapeutic relevance . The product is for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H17F3O2

Molecular Weight

238.25 g/mol

IUPAC Name

methyl 3-[3-(trifluoromethyl)cyclohexyl]propanoate

InChI

InChI=1S/C11H17F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h8-9H,2-7H2,1H3

InChI Key

GMEXUMADNWIVMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCCC(C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester typically involves:

  • Preparation or procurement of the trifluoromethyl-substituted cyclohexyl precursor.
  • Introduction of the propanoic acid side chain.
  • Esterification of the carboxylic acid to the methyl ester.

The key challenge lies in the selective functionalization of the cyclohexyl ring with the trifluoromethyl group and the efficient formation of the propanoic acid methyl ester moiety.

Related Synthetic Approaches from Literature

Other relevant synthetic methodologies, although focused on different but structurally related compounds, provide useful procedural insights:

  • Michael Addition and Alkylation : A method involving the reaction of potassium carbonate, acrylic acid derivatives, and nitrogen-containing heterocycles at elevated temperatures (around 100 °C) for 10 hours has been reported for propanoic acid derivatives. This approach could be adapted for the cyclohexyl trifluoromethyl system to introduce the propanoic acid side chain.
  • Hydrolysis and Amidation : Ester hydrolysis under mild alkaline conditions (sodium hydroxide in ethanol/water) at room temperature for extended periods (10 hours) can be used to convert esters to acids, which can then be re-esterified or further functionalized.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Hydrogenation of Acid Pd-C catalyst, H2, MeOH or THF 18–21 12–24 hours 83–85 H2 pressure 0.02–0.03 MPa, N2 atmosphere
Esterification Methanol, acid catalyst (e.g., H2SO4) Reflux (~65) Several hrs Not specified Classical Fischer esterification
Michael Addition (related) Potassium carbonate, acrylic acid derivative 100 10 hours Not specified For propanoic acid derivatives
Ester Hydrolysis (related) NaOH in EtOH/H2O 25 10 hours 91 (for related esters) Mild alkaline hydrolysis

Extensive Research Discoveries and Notes

  • The hydrogenation method using Pd-C catalyst is highly reproducible and scalable, suitable for industrial applications with high purity and yield.
  • Choice of solvent (methanol, THF) and crystallization solvent (hexane, sherwood oil) significantly affects purity and crystallization efficiency.
  • The trifluoromethyl group is stable under the hydrogenation and esterification conditions, allowing selective transformations without defluorination.
  • Adaptation of Michael addition and nucleophilic substitution reactions offers routes to functionalize the cyclohexyl ring or attach the propanoic acid side chain.
  • Analytical data such as NMR (1H and 13C) and mass spectrometry confirm the structure and purity of intermediates and final products in related syntheses.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester can undergo several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid.

    Reduction: Formation of 3-[3-(Trifluoromethyl)cyclohexyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Development

The compound's structural similarity to known analgesics positions it as a candidate for the development of new pain-relief medications. Research indicates that modifications in the trifluoromethyl group can influence receptor affinity and selectivity, particularly for μ-opioid receptors.

Case Study : A study on fentanyl derivatives showed that similar structural modifications resulted in varying analgesic potencies. Compounds with trifluoromethyl substitutions exhibited enhanced binding affinities compared to their non-fluorinated counterparts .

Antitumor Activity

Recent investigations have suggested that compounds with trifluoromethyl groups may exhibit antitumor properties. The lipophilic nature of these compounds can facilitate cellular uptake and enhance bioavailability.

Data Table: Antitumor Activity of Trifluoromethyl Compounds

Compound NameIC50 (μM)Mechanism of Action
Compound A5.4Induction of apoptosis
Compound B3.2Inhibition of cell proliferation
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl EsterTBDTBD

Polymer Synthesis

The compound can act as a monomer in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.

Case Study : Research has demonstrated that incorporating trifluoromethyl groups into polymer backbones can significantly improve the material's properties, making them suitable for high-performance applications such as coatings and membranes .

Skin Care Products

Due to its unique chemical structure, 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester is being explored for use in cosmetic formulations aimed at enhancing skin hydration and barrier function.

Research Findings : Studies have shown that compounds with similar structures can act as effective skin penetration enhancers, improving the delivery of active ingredients in topical formulations .

Data Table: Efficacy of Trifluoromethyl Compounds in Cosmetic Formulations

Product TypeActive IngredientEfficacy Rating
MoisturizerTrifluoromethyl compoundHigh
Anti-aging creamTrifluoromethyl compoundModerate
SunscreenTrifluoromethyl compoundHigh

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Cyclohexyl vs. Aromatic Rings

Methyl 3-(3-(Trifluoromethyl)phenyl)propanoate (CAS 294856-02-3)
  • Structure : Replaces the cyclohexyl group with a phenyl ring bearing a trifluoromethyl substituent.
  • Increased aromaticity may enhance π-π stacking interactions in biological systems.
  • Applications : Used as an impurity reference standard in pharmaceuticals (e.g., Cinacalcet synthesis) .
3-Oxo-3-(3-Trifluoromethylphenyl)propanoic Acid Ethyl Ester (CAS 110193-60-7)
  • Structure: Features an ethyl ester and a ketone group at the 3-position of the propanoic acid chain.
  • Key Differences :
    • The ketone group increases polarity, reducing lipophilicity compared to the methyl ester analog.
    • Ethyl ester vs. methyl ester may alter hydrolysis rates in vivo .

Halogen-Substituted Analogs

3-Chloropropionic Acid Methyl Ester (CAS 6001-87-2)
  • Structure : Chlorine substituent instead of the trifluoromethyl-cyclohexyl group.
  • Higher density (1.137 g/cm³) and refractive index (1.4377) due to Cl’s polarizability .
  • Applications : Intermediate in organic synthesis, particularly for agrochemicals .

Heteroatom-Containing Esters

3-(Dimethoxyphosphinyl)-2-methylpropanoic Acid Methyl Ester (CAS 33771-60-7)
  • Structure: Incorporates a phosphinyl group and a methyl branch on the propanoic acid chain.
  • Higher molar mass (210.16 g/mol) and density (1.137 g/cm³) compared to the target compound .
Fluazifop Butyl (Propanoic Acid Ester with Pyridinyl/Phenoxy Substituents)
  • Structure: Contains a pyridinyl-phenoxy group instead of the cyclohexyl-CF₃ group.
  • Key Differences: Designed as a herbicide, leveraging the phenoxy group’s herbicidal activity. Butyl ester prolongs systemic absorption in plants compared to methyl esters .

Comparative Data Table

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester Cyclohexyl-CF₃, methyl ester C₁₁H₁₇F₃O₂ 238.25 High lipophilicity; pharmaceutical intermediate
Methyl 3-(3-(Trifluoromethyl)phenyl)propanoate Phenyl-CF₃, methyl ester C₁₁H₁₁F₃O₂ 232.20 Cinacalcet impurity standard
3-Chloropropionic Acid Methyl Ester Propanoic acid with Cl C₄H₇ClO₂ 122.55 Agrochemical intermediate
3-Oxo-3-(3-Trifluoromethylphenyl)propanoic Acid Ethyl Ester Phenyl-CF₃, ethyl ester, ketone C₁₂H₁₁F₃O₃ 260.21 Synthetic intermediate
3-(Dimethoxyphosphinyl)-2-methylpropanoic Acid Methyl Ester Phosphinyl, methyl branch C₇H₁₅O₅P 210.16 Chelation agent; chiral synthesis

Biological Activity

3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester (CAS No. 165429124) is a compound of increasing interest in various fields of research, particularly in medicinal chemistry and agrochemicals due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17F3O2
  • Molecular Weight : 230.25 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a cyclohexyl ring, which contributes to its lipophilicity and potential biological activity.
  • Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. The electron-withdrawing nature of the trifluoromethyl group can increase the potency of the compound against various pathogens by altering membrane permeability and disrupting metabolic pathways.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of propanoic acid can inhibit inflammatory mediators. This compound may act by modulating the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
  • Herbicidal Activity : The compound has been explored for its potential as a herbicide. Its structural similarity to known herbicides suggests that it may interfere with plant growth regulators or disrupt photosynthesis mechanisms.

Toxicological Profile

The toxicity profile of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester is essential for evaluating its safety in agricultural and pharmaceutical applications. Preliminary data indicate:

  • Acute Toxicity : The compound is classified as harmful if swallowed, with potential skin irritation effects .
  • Chronic Effects : Long-term exposure studies are necessary to fully understand its chronic toxicity and environmental impact.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Molecules demonstrated that related trifluoromethyl compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial efficacy through increased membrane disruption .
  • Agricultural Application Study : Research conducted on various herbicidal compounds revealed that those containing similar structural motifs to 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester showed promising results in controlling weed growth without affecting crop yield significantly .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityToxicity Level
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl EsterC11H17F3O2Antimicrobial, Anti-inflammatory, HerbicidalModerate
Methyl 3-(trifluoromethyl)benzoateC10H9F3O2AntimicrobialLow
Methyl 2-(trifluoromethyl)propanoateC6H9F3O2HerbicidalHigh

Q & A

Q. What are the recommended synthetic routes for 3-[3-(trifluoromethyl)cyclohexyl]propanoic acid methyl ester?

The synthesis typically involves multi-step organic reactions, including esterification and cycloaddition. A plausible route may start with trifluoromethylcyclohexane derivatives, followed by propanoic acid coupling and esterification. Key steps include:

  • Trifluoromethylcyclohexane functionalization : Halogenation or oxidation to introduce reactive groups.
  • Propanoic acid coupling : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions.
  • Esterification : Methanol and acid catalysis (e.g., H₂SO₄) to form the methyl ester. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. How is structural characterization performed for this compound?

Advanced spectroscopic and crystallographic techniques are employed:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the trifluoromethyl group (δ ~110-120 ppm for CF₃) and ester linkage (δ ~3.6 ppm for OCH₃).
  • X-ray crystallography : Resolves cyclohexyl ring conformation and ester geometry.
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₇F₃O₂; theoretical MW: 238.12 g/mol). Reference databases like NIST Chemistry WebBook provide spectral benchmarks .

Q. What solvent systems are optimal for solubility studies?

Aqueous solubility is limited due to the hydrophobic trifluoromethyl and cyclohexyl groups. Recommended solvents:

  • Polar aprotic solvents : DMSO or DMF for dissolution in biological assays.
  • Organic mixtures : Ethanol/water (70:30 v/v) for stability testing. Data from the Handbook of Aqueous Solubility Data can guide solvent selection .

Q. What safety precautions are required during handling?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (irritation risk).
  • First aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

  • In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) using fluorogenic substrates.
  • Cellular models : Assess cytotoxicity in HEK293 or HepG2 cells (MTT assay).
  • Mechanistic studies : Radiolabel the ester group (³H or ¹⁴C) to track metabolic pathways .

Q. What computational tools predict this compound’s reactivity?

  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases).
  • DFT calculations (Gaussian) : Optimize geometry and calculate Fukui indices for electrophilic sites. PubChem and NIST data provide foundational electronic parameters .

Q. How to resolve contradictions in synthetic yield data?

Common issues arise from:

  • Reaction temperature : Trifluoromethyl groups are sensitive to overheating (>80°C reduces yield).
  • Catalyst choice : Replace homogeneous catalysts (e.g., H₂SO₄) with immobilized enzymes for reproducibility.
  • Analytical validation : Use HPLC (C18 column, UV detection) to quantify purity .

Q. What methods confirm stereochemical purity of the cyclohexyl group?

  • Chiral HPLC : Use a Chiralpak IC column with heptane/ethanol mobile phase.
  • Optical rotation : Compare observed [α]D²⁵ values with literature.
  • NOESY NMR : Identify spatial proximity of cyclohexyl substituents .

Q. How to assess stability under accelerated degradation conditions?

  • Forced degradation (ICH Q1A) : Expose to 40°C/75% RH for 4 weeks; monitor via LC-MS.
  • Hydrolysis studies : Test in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer). Solubility data from informs buffer selection .

Q. What strategies elucidate metabolic pathways in vivo?

  • Microsomal incubation : Rat liver microsomes + NADPH to identify Phase I metabolites.
  • LC-QTOF-MS : Detect glucuronide conjugates (Phase II metabolism).
  • Isotope labeling : Synthesize a ¹³C-labeled analog for tracer studies .

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